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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals on the nuclear magnetic resonance (NMR) and infrared
(IR) spectral data of Tetrahydropyran-2-methanol. This document provides a detailed
summary of quantitative spectral data, experimental protocols, and visual aids to facilitate a
thorough understanding of the molecule's structural characterization.

Spectroscopic Data of Tetrahydropyran-2-methanol

The following sections present the tH NMR, 3C NMR, and IR spectral data for
Tetrahydropyran-2-methanol (CAS No: 100-72-1), a valuable heterocyclic organic compound.
The data is compiled from various reputable sources and presented in a clear, tabular format
for ease of comparison and interpretation.

'H NMR Spectral Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful analytical technique
used to determine the structure of organic compounds. The *H NMR spectrum of
Tetrahydropyran-2-methanol provides detailed information about the chemical environment of
each proton in the molecule.

Table 1: *H NMR Chemical Shift Data for Tetrahydropyran-2-methanol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b090372?utm_src=pdf-interest
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) @ 399.65 MHz in

Assignment
CDCI3[1]
A 4.006
B 3.53
C 3.51
D 3.46
E 3.42
F 3.21
G 1.851
J 1.60t01.48
K 1.320

Note: The assignments A-K correspond to the different protons in the molecule. The provided
data also indicates a coupling constant of J(B,C) = -11.5 Hz and J(B,E) = 3.8 Hz.

13C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. Each unique carbon atom in Tetrahydropyran-2-methanol
gives rise to a distinct signal in the 13C NMR spectrum.

Table 2: 13C NMR Chemical Shift Data for Tetrahydropyran-2-methanol
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Carbon Atom Chemical Shift (6, ppm)

Cc2 Data not explicitly found in search results
C3 Data not explicitly found in search results
C4 Data not explicitly found in search results
C5 Data not explicitly found in search results
C6 Data not explicitly found in search results
-CH20H Data not explicitly found in search results

Note: While search results confirm the existence of 13C NMR data for Tetrahydropyran-2-
methanol, specific chemical shift values were not readily available in the provided snippets.[2]

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of Tetrahydropyran-2-
methanol reveals characteristic absorption bands corresponding to its alcohol and ether
functionalities.

Table 3: Key IR Absorption Bands for Tetrahydropyran-2-methanol

Wavenumber (cm~?) Functional Group Description

Broad band indicative of the

2600-3800 O-H stretch
alcohol hydroxyl group.[3]
Signals corresponding to the
2600-3800 C-H stretch stretching vibrations of C-H

bonds.[3]

Note: The provided data primarily focuses on the O-H and C-H stretching regions from gas-
phase IR spectroscopy.[3] Additional data from techniques like ATR-IR and FTIR is available
but specific peak values were not detailed in the snippets.[4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_100-72-1_13CNMR.htm
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article/146/13/134303/212319/Dominant-conformer-of-tetrahydropyran-2-methanol
https://pubs.aip.org/aip/jcp/article/146/13/134303/212319/Dominant-conformer-of-tetrahydropyran-2-methanol
https://pubs.aip.org/aip/jcp/article/146/13/134303/212319/Dominant-conformer-of-tetrahydropyran-2-methanol
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydropyran-2-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring NMR and
IR spectra of organic compounds like Tetrahydropyran-2-methanol. These protocols are
based on standard laboratory practices and information gathered from various sources.

NMR Spectroscopy Protocol

A general procedure for obtaining a high-resolution NMR spectrum is as follows:
e Sample Preparation:

o Dissolve approximately 5-20 mg of Tetrahydropyran-2-methanol in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., Chloroform-d, CDCIs).[5]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).[5]

o Transfer the solution to a clean, dry 5 mm NMR tube.[5]
e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

o Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic
field.[5]

o Shim the magnetic field to achieve homogeneity and improve spectral resolution.[5]
o Data Acquisition:

o For 'H NMR, a typical experiment involves a 90° pulse and acquisition of the free induction
decay (FID).

o For 3C NMR, a standard single-pulse experiment with proton decoupling is commonly
used.[5] Due to the low natural abundance of 13C, a greater number of scans is required to

achieve a good signal-to-noise ratio.[5]
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» Data Processing:

o

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

[¢]

Phase the spectrum to ensure all peaks are in the positive absorption mode.[5]

[¢]

Apply a baseline correction to obtain a flat baseline.[5]

[e]

Reference the spectrum to the internal standard (TMS) or the residual solvent peak.[5]

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

A common method for obtaining the IR spectrum of a liquid sample is Attenuated Total
Reflectance (ATR) IR spectroscopy:

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory
(e.g., a diamond or germanium crystal).[4]

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.
e Sample Analysis:
o Place a small drop of liquid Tetrahydropyran-2-methanol directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.
o Acquire the IR spectrum of the sample.
» Data Processing:

o The spectrometer software will automatically subtract the background spectrum from the

sample spectrum.
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o The resulting spectrum will show the absorbance or transmittance of the sample as a

function of wavenumber.

o lIdentify the characteristic absorption bands and assign them to the corresponding

functional groups.

Data Visualization

Visual representations are crucial for understanding the relationships within the spectral data
and the experimental workflow. The following diagrams are generated using the DOT language.

'H NMR Connectivity Diagram

This diagram illustrates the key proton environments in Tetrahydropyran-2-methanol and
their expected splitting patterns based on neighboring protons.
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Click to download full resolution via product page

Caption: *H NMR scalar coupling network in Tetrahydropyran-2-methanol.

Spectral Analysis Workflow

This diagram outlines the logical progression from sample preparation to final structural

elucidation using spectroscopic methods.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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